molecular formula C31H52O2 B14280588 3-(Butyryloxy)cholest-5-ene CAS No. 137036-79-4

3-(Butyryloxy)cholest-5-ene

Cat. No.: B14280588
CAS No.: 137036-79-4
M. Wt: 456.7 g/mol
InChI Key: CKDZWMVGDHGMFR-NRDBOTLNSA-N
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Description

3-(Butyryloxy)cholest-5-ene, also known as cholest-5-en-3-ol butanoate, is a derivative of cholesterol. It is characterized by the presence of a butyryloxy group at the third carbon of the cholest-5-ene structure. This compound is part of a broader class of cholesterol esters, which are important in various biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyryloxy)cholest-5-ene typically involves the esterification of cholesterol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating cholesterol and butyric acid in the presence of the catalyst, followed by purification steps to isolate the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Butyryloxy)cholest-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Butyryloxy)cholest-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butyryloxy)cholest-5-ene involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the esterified cholesterol .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl butyrate
  • Cholest-5-en-3-ol
  • Cholest-5-en-3-one

Uniqueness

3-(Butyryloxy)cholest-5-ene is unique due to its specific esterification at the third carbon, which imparts distinct chemical and physical properties. Compared to cholesteryl butyrate, it has a different ester linkage, affecting its reactivity and interaction with biological systems. Its structural similarity to cholest-5-en-3-ol and cholest-5-en-3-one allows for comparative studies to understand the impact of esterification on cholesterol derivatives .

Properties

CAS No.

137036-79-4

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1

InChI Key

CKDZWMVGDHGMFR-NRDBOTLNSA-N

Isomeric SMILES

CCCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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